molecular formula C9H15N3 B13109358 3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No.: B13109358
M. Wt: 165.24 g/mol
InChI Key: PUOBSBGCVWTROV-UHFFFAOYSA-N
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Description

3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C9H15N3 It is a derivative of imidazo[1,5-a]pyrazine, characterized by the presence of an isopropyl group at the 3-position and a tetrahydro structure at the 5,6,7,8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the isopropyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding imidazo[1,5-a]pyrazine oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine: Lacks the isopropyl group, making it less hydrophobic.

    3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine:

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Similar core structure but different substitution pattern.

Uniqueness

3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is unique due to the presence of the isopropyl group, which can influence its hydrophobicity, reactivity, and potential biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

3-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

InChI

InChI=1S/C9H15N3/c1-7(2)9-11-6-8-5-10-3-4-12(8)9/h6-7,10H,3-5H2,1-2H3

InChI Key

PUOBSBGCVWTROV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C2N1CCNC2

Origin of Product

United States

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